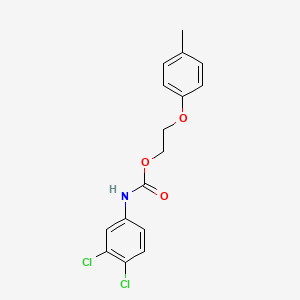![molecular formula C20H27N3O5 B5083657 1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B5083657.png)
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide is an organic compound with a complex structure that includes a piperidine ring, a pyrrolidinone ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenyl ethylamine and piperidine-4-carboxylic acid. These intermediates are then subjected to a series of reactions, including amidation and cyclization, to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of additional carbonyl groups, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Industry: It can be used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine: This compound shares a similar structure but has different functional groups, leading to different properties and applications.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a similar core structure but different substituents, resulting in unique chemical and biological properties.
Uniqueness
1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-27-16-4-3-13(11-17(16)28-2)5-10-23-18(24)12-15(20(23)26)22-8-6-14(7-9-22)19(21)25/h3-4,11,14-15H,5-10,12H2,1-2H3,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVKOPQUIRHWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl [(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5083584.png)
![2-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloroimidazo[1,2-a]pyridine](/img/structure/B5083595.png)
![3-bromo-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5083605.png)

![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5083626.png)
![1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5083639.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5083643.png)
![ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5083645.png)

![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperidin-3-ol](/img/structure/B5083655.png)
![4-({2-Methyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}sulfonyl)morpholine](/img/structure/B5083660.png)
![3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5083666.png)
![3,4-dimethoxy-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5083674.png)
![7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5083675.png)
